molecular formula C12H15N3O B2475694 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 905784-74-9

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No. B2475694
CAS RN: 905784-74-9
M. Wt: 217.272
InChI Key: CWPSMIRLPCJQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinazolin-4-ones, which includes 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, has been studied extensively. One method involves the reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . Another method involves the condensation of an aldehyde or ketone with 2-aminobenzamide .


Molecular Structure Analysis

The molecular structure of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, with a butyl group and an imino group attached .


Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroquinazolin-4-ones, including 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, have been explored. For instance, these compounds can react with acid anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one include a predicted density of 1.22±0.1 g/cm3 . The melting point is reported to be 209-210 °C .

Scientific Research Applications

  • Synthesis and Chemical Properties : Pazdera et al. (1990) explored the reactions of 2-isothiocyanatobenzonitrile with different amines, leading to the formation of compounds including 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones. These compounds demonstrate significant chemical versatility, showing different products based on the starting amine and reaction conditions (Pazdera, Ondráček, & Nováček, 1990).

  • Chemical Reactions and Unexpected Products : In another study, Szczepankiewicz et al. (2014) found that reactions of 2-amino-N'-arylbenzamidines with butanedione led to the formation of 2-acetyl-3-aryl-2-methyl-2,3-dihydroquinazolin-4(1H)-ones, which are closely related to 3-Butyl-4-imino-tetrahydroquinazolin-2-one. This study highlights the complexity and unpredictability of chemical reactions involving these compounds (Szczepankiewicz, Kuźnik, Boncel, & Siewniak, 2014).

  • Structural Formation and Computational Studies : Research by Sanmartín-Matalobos et al. (2013) delved into the serendipitous formation of 3-tosyl-1,2,3,4-tetrahydroquinazoline, a compound structurally similar to 3-Butyl-4-imino-tetrahydroquinazolin-2-one. This study combined experimental and computational approaches to understand the formation process, offering insights into the structural dynamics of such compounds (Sanmartín-Matalobos, García-Deibe, Briones-Miguéns, Lence, González‐Bello, Portela-García, & Fondo, 2013).

  • Applications in Catalysis and Polymerization : Research into cyclic imino ether heterocycles, which include structures similar to 3-Butyl-4-imino-tetrahydroquinazolin-2-one, has been conducted by Verbraeken et al. (2018). These compounds are utilized as ligands in transition metal catalysis and as monomers in polymerization processes, demonstrating their broad applicability in industrial chemistry and materials science (Verbraeken, Hullaert, Van Guyse, Van Hecke, Winne, & Hoogenboom, 2018).

properties

IUPAC Name

4-amino-3-butylquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-8-15-11(13)9-6-4-5-7-10(9)14-12(15)16/h4-7H,2-3,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVVGJZKQCCNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.